2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Catalog No.
S12220856
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

Product Name

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid

IUPAC Name

2-(5-cyclopropyl-2-methyl-1,3-oxazol-4-yl)acetic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-5-10-7(4-8(11)12)9(13-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12)

InChI Key

DZNVHZKXAGJZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C2CC2)CC(=O)O

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid is an organic compound characterized by its unique structural features, which include a cyclopropyl group and an oxazole ring. The compound has the molecular formula C9_9H11_{11}N1_1O3_3 and a CAS number of 1597421-94-7. Its structure consists of an acetic acid moiety attached to a 5-cyclopropyl-2-methyloxazol-4-yl group, which contributes to its chemical reactivity and potential biological activity. The presence of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, adds to its uniqueness and relevance in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: Under specific conditions, the oxazole ring can be reduced to yield different derivatives.
  • Substitution Reactions: The compound may undergo nucleophilic substitution where functional groups are replaced by other nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.

The biological activity of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid has been explored, showing potential antimicrobial and anti-inflammatory properties. Research indicates that compounds with similar oxazole structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies. Its mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

The synthesis of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as cyclopropylamine and 2-bromo-2-methylpropanal.
  • Acetic Acid Attachment: The acetic acid moiety is introduced to the oxazole derivative through carboxylation reactions or direct coupling methods.

These synthetic routes can be optimized for higher yields and purity using techniques like continuous flow reactors in industrial settings .

2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for the synthesis of novel pharmaceutical agents.
  • Organic Synthesis: The compound is used as a reagent in organic synthesis processes.
  • Research: Investigated for its potential therapeutic effects against bacterial infections and inflammatory diseases.

Its unique structure makes it valuable in developing new drugs that target specific biological pathways .

Studies on the interactions of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid with biological targets are essential for understanding its pharmacological potential. Preliminary research suggests that it may interact with various enzymes or receptors involved in inflammation and infection pathways. Further studies are needed to elucidate its exact mechanisms of action and therapeutic efficacy .

Several compounds share structural similarities with 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid. These include:

  • (2-Cyclopropyl-5-methyloxazol-4-yl)acetic acid
  • (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
  • (2,5-Dimethyl-1,3-oxazol-4-yl)acetic acid

Uniqueness

The uniqueness of 2-(5-Cyclopropyl-2-methyloxazol-4-yl)acetic acid lies in its specific combination of functional groups—particularly the cyclopropyl group attached to the oxazole ring. This configuration imparts distinct chemical properties that may lead to unique biological activities not observed in similar compounds. The arrangement of these functional groups influences the compound’s reactivity, stability, and potential therapeutic effects, making it a noteworthy subject for further research in medicinal chemistry.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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